4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate is a chemical compound with the molecular formula C21H16ClNO2. It is known for its unique structure, which includes a 4-methylphenyl group, an imino group, and a 2-chlorobenzoate ester. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate typically involves the condensation of 4-methylbenzaldehyde with 4-aminobenzyl alcohol, followed by esterification with 2-chlorobenzoic acid. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation and esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
Uniqueness
4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClNO2 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)iminomethyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H16ClNO2/c1-15-6-10-17(11-7-15)23-14-16-8-12-18(13-9-16)25-21(24)19-4-2-3-5-20(19)22/h2-14H,1H3 |
InChI Key |
HOGHLRUTFBQDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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